1-Benzofuran-2-Sulfonamide

Vue d'ensemble

Description

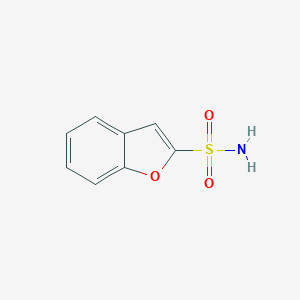

1-Benzofuran-2-sulfonamide (CAS: 124043-72-7) is a heterocyclic organic compound featuring a benzofuran core fused with a sulfonamide functional group. Its molecular formula is C₈H₇NO₃S, with a molecular weight of 197.21 g/mol (Fig. 1). The compound is commercially available for research purposes (e.g., CymitQuimica offers 50 mg for €489.00) and serves as a precursor for synthesizing bioactive molecules .

Key structural features include:

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'acide 2-(2-méthylbenzamido)acétique implique la réaction de l'acide 2-méthylbenzoïque avec la glycine en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). La réaction a généralement lieu dans un solvant organique comme le dichlorométhane à température ambiante .

Méthodes de Production Industrielle : Le processus de synthèse peut être mis à l'échelle en optimisant les conditions de réaction, telles que la température, le solvant et la concentration du catalyseur, afin d'obtenir des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Types de Réactions:

Oxydation : L'acide 2-(2-méthylbenzamido)acétique peut subir des réactions d'oxydation pour former les acides carboxyliques correspondants.

Réduction : La réduction du groupe amide peut donner des amines primaires.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe amide peut être remplacé par d'autres nucléophiles.

Réactifs et Conditions Communes:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Des nucléophiles tels que les ions hydroxyde (OH⁻) ou les amines peuvent être utilisés en conditions basiques.

Principaux Produits:

Oxydation : Formation d'acides carboxyliques.

Réduction : Formation d'amines primaires.

Substitution : Formation d'amides substitués ou d'autres dérivés.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Benzofuran-2-sulfonamide has the molecular formula and is characterized by a benzofuran core substituted with a sulfonamide group. The structural features of this compound contribute to its biological activity, making it a valuable scaffold in drug discovery.

Pharmacological Applications

This compound has been investigated for various pharmacological activities, including:

- Antimicrobial Activity : Research indicates that benzofuran derivatives exhibit potent antimicrobial properties. For instance, compounds derived from benzofuran have shown effectiveness against resistant strains of bacteria and fungi. A study highlighted the synthesis of benzofuran derivatives that demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Benzofuran compounds are being explored as potential anticancer agents. For example, derivatives have been synthesized that inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A specific study reported that certain benzofuran derivatives exhibited selective cytotoxicity against breast cancer cells .

- Carbonic Anhydrase Inhibition : Recent studies have identified this compound derivatives as selective inhibitors of human carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, and their inhibition may provide therapeutic benefits in conditions such as glaucoma and epilepsy. The most potent inhibitors reported had IC50 values in the nanomolar range .

Antimicrobial Efficacy

A series of studies synthesized and evaluated this compound derivatives for their antimicrobial activity. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some showing superior efficacy compared to traditional antibiotics .

Anticancer Activity

In a notable study, researchers developed a library of benzofuran-based compounds and assessed their anticancer properties. The findings revealed that specific derivatives significantly inhibited the growth of various cancer cell lines, suggesting their potential as leads for new anticancer drugs .

Carbonic Anhydrase Inhibition

Research focusing on the inhibition of human carbonic anhydrases demonstrated that benzofuran-2-sulfonamide derivatives could selectively inhibit CA II with high potency. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Enzyme | IC50/Activity Level |

|---|---|---|---|

| Antibacterial | Various benzofuran derivatives | S. aureus, E. coli | Varies (nM to μg/mL) |

| Antifungal | Benzofuran-5-ol derivatives | Candida spp., A. niger | MIC 1.6-12.5 μg/mL |

| Anticancer | Benzofuran derivatives | Breast cancer cell lines | IC50 < 10 μM |

| Carbonic Anhydrase Inhibition | This compound | CA II | IC50 = 16.7 nM |

Mécanisme D'action

2-(2-Methylbenzamido)acetic acid exerts its effects by acting as a metabolite in the mitochondrial fatty acid beta-oxidation pathway. It is involved in the breakdown of fatty acids to produce energy. The compound targets enzymes in the beta-oxidation pathway, facilitating the conversion of fatty acids into acetyl-CoA, which enters the citric acid cycle for energy production .

Comparaison Avec Des Composés Similaires

Structural Analogues

Table 1: Structural and Functional Comparison

Pharmacological and Chemical Properties

Bioactivity: this compound is explored for carbonic anhydrase (CA) inhibition, similar to benzenesulfonamide derivatives. However, its benzofuran core may reduce selectivity compared to simpler benzenesulfonamides (e.g., 2-methyl benzenesulfonamide) . 3-(1-Benzofuran-2-yl)-1,2-oxazole derivatives exhibit antioxidant activity (e.g., 75% NO scavenging at 100 μM), outperforming ascorbic acid in some assays .

Synthetic Utility: 1-Benzofuran-2-sulfonyl chloride (CAS: 17070-58-5) is a key intermediate for sulfonamide derivatives, enabling nucleophilic substitution reactions . 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone demonstrates the structural versatility of benzofuran-sulfone hybrids, with crystallographic studies confirming planarity and intermolecular interactions .

Commercial Availability :

- This compound is priced higher (€489.00/50 mg) than benzenesulfonamide derivatives (e.g., 2-methyl benzenesulfonamide at ~€200/50 mg), reflecting its specialized applications .

Key Research Findings

- Antioxidant Activity : Benzofuran-oxazole hybrids (e.g., compound 3c in ) show dose-dependent inhibition of lipid peroxidation (IC₅₀ = 32 μM), attributed to radical scavenging via the oxazole ring.

- Structural Insights: X-ray studies of 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone reveal a dihedral angle of 8.2° between benzofuran and sulfone planes, optimizing steric and electronic interactions .

- Enzyme Inhibition : Benzenesulfonamides with methyl substituents (e.g., 2-methyl) exhibit higher CA IX/XII selectivity compared to benzofuran derivatives, likely due to reduced steric hindrance .

Activité Biologique

1-Benzofuran-2-sulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by recent findings, structure-activity relationships (SAR), and case studies.

Overview of Biological Activities

This compound belongs to a class of compounds known for their potential therapeutic applications. The biological activities associated with this compound can be categorized as follows:

- Antimicrobial Activity : Benzofuran derivatives have shown significant antimicrobial properties, including activity against various bacterial strains and fungi. For instance, compounds derived from benzofuran have been tested against Mycobacterium tuberculosis with promising results, indicating low cytotoxicity and effective inhibition at micromolar concentrations .

- Anti-inflammatory Effects : Research has demonstrated that benzofuran compounds exhibit notable anti-inflammatory properties. A study highlighted that certain benzofurans significantly inhibited inflammation through pathways such as TLR4/NF-κB, suggesting their potential in treating inflammatory diseases .

- Anticancer Potential : The anticancer activity of benzofuran derivatives has been explored extensively. For example, specific derivatives have shown selective inhibition of cancer cell lines, with mechanisms involving the disruption of critical signaling pathways like AKT .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substitution Patterns : Modifications at specific positions on the benzofuran ring can enhance or diminish biological activity. For instance, studies indicate that substituents at the C-2 position significantly affect antimicrobial potency .

- Sulfonamide Group Influence : The presence of the sulfonamide group is essential for the compound's interaction with biological targets. Research indicates that modifications to this group can alter the binding affinity and selectivity towards carbonic anhydrases (CAs), which are implicated in various diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study synthesized various benzofuran derivatives and assessed their antimicrobial activity against M. tuberculosis. The most active compound demonstrated an IC90 value below 0.60 μM, showcasing its potential as a novel antimycobacterial agent .

- Anti-inflammatory Mechanisms : In vitro assays revealed that certain benzofurans could reduce pro-inflammatory cytokine levels significantly. One compound was found to surpass standard anti-inflammatory drugs in efficacy .

- Anticancer Activity : A derivative was evaluated against lung cancer cell lines and exhibited selective inhibition of cell growth with an IC50 value of 16.4 μM, indicating its potential as a therapeutic agent in oncology .

Data Tables

The following table summarizes key findings from recent studies on this compound derivatives:

| Compound | Activity Type | IC50/MIC (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | <0.60 | Effective against M. tuberculosis |

| 2-(4-methoxyphenyl)-benzofuran | Antimicrobial | 3.12 | Low cytotoxicity |

| Benzofuran derivative (MCC1019) | Anticancer | 16.4 | Selective inhibition in lung cancer |

| Benzofuran compound | Anti-inflammatory | N/A | Superior to standard anti-inflammatories |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzofuran-2-Sulfonamide and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example, sulfonamide derivatives can be prepared via nucleophilic substitution using benzenesulfonyl chloride intermediates. A common approach involves reacting 1-Benzofuran-2-sulfonyl chloride with amines (e.g., prop-2-yn-1-amine) under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide bond . Purification is achieved via column chromatography (hexane/EtOAc gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying chemical environments, such as sulfonamide NH protons (δ ~10-12 ppm) and benzofuran aromatic signals. X-ray crystallography has been used to confirm the planar geometry of the benzofuran-sulfonamide moiety, with bond angles and lengths reported in crystallographic data . High-resolution mass spectrometry (HRMS) further validates molecular weight .

Q. What are the initial steps to assess the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays targeting hypothesized pathways. For example, NLRP3 inflammasome inhibition studies involve treating macrophage cell lines with the compound and measuring IL-1β secretion via ELISA. Dose-response curves (e.g., IC₅₀ values) and cytotoxicity assays (MTT or LDH release) are essential to establish therapeutic windows .

Advanced Research Questions

Q. How can structural modifications to this compound improve its bioactivity or selectivity?

- Methodological Answer : Introduce substituents at the benzofuran or sulfonamide groups to modulate electronic or steric effects. For example:

- Electron-withdrawing groups (e.g., Cl, F) at the benzofuran 5-position enhance metabolic stability .

- Alkyl/aryl extensions on the sulfonamide nitrogen (e.g., phenethyl or cyclohexyl groups) improve target binding via hydrophobic interactions .

- Quantitative Structure-Activity Relationship (QSAR) models, validated with experimental IC₅₀ data, can guide rational design .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, incubation time) or compound purity. To address this:

- Reproduce experiments using standardized protocols (e.g., ATP concentration in kinase assays).

- Re-analyze synthetic intermediates via HPLC or NMR to rule out impurities .

- Meta-analysis of published data can identify trends, such as higher potency in analogs with para-substituted sulfonamides .

Q. What advanced techniques are used to study the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Predict binding modes using crystal structures of target proteins (e.g., NLRP3 or carbonic anhydrase) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., kon and koff) .

- Cryo-EM : Resolve compound-induced conformational changes in large protein complexes .

Q. How can researchers optimize reaction yields for complex this compound derivatives?

- Methodological Answer :

- Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves triazole-linked derivatives (e.g., 73% yield with CuSO4/sodium ascorbate) .

- Solvent optimization : Acetone/water mixtures (1:1) enhance solubility of polar intermediates .

- Microwave-assisted synthesis : Reduces reaction time for thermally stable analogs .

Propriétés

IUPAC Name |

1-benzofuran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBECZJTWMSIKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444336 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124043-72-7 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.